molecular formula C13H14N2O2 B7883932 (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate

(S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate

Cat. No. B7883932
M. Wt: 230.26 g/mol
InChI Key: QZGCHMZBGHVZFB-NSHDSACASA-N
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Description

(S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antidiabetic Agent : Derivatives like 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid showed potent antidiabetic activity in streptozotocin-induced diabetic rats, suggesting a potential application in diabetes treatment (Choudhary et al., 2011).

  • Maillard Reaction Optimization : New 6-methoxy-tetrahydro-β-carboline derivatives prepared via the Maillard reaction were characterized, demonstrating the compound's relevance in food chemistry and possibly in the development of new flavor compounds (Goh et al., 2015).

  • Breast Cancer Treatment : The compound was used as a motif in synthesizing a potent and orally bioavailable selective estrogen receptor downregulator (SERD), AZD9496, which is in clinical trials for treating advanced estrogen receptor-positive breast cancer (De savi et al., 2015).

  • Antioxidant and Cytotoxicity Properties : Certain derivatives exhibited moderate antioxidant properties and were found to be safer compared to other compounds in cytotoxicity assays on non-tumorous cell lines (Goh et al., 2015).

  • Anti-Plasmodial Activity : Derivatives of this compound demonstrated considerable in vitro and in vivo antiplasmodial activity against rodent malaria parasites, suggesting potential use in malaria treatment (Gorki et al., 2018).

  • Antifilarial Chemotherapy : Some derivatives showed promise as lead compounds in developing macrofilaricidal agents for antifilarial chemotherapy (Srivastava et al., 1999).

  • Calcium-Antagonist Activity : The compound's derivatives exhibited a broad spectrum of pharmacological activities, including calcium-antagonist behavior, which could be significant in the development of new medicinals (Ivanov et al., 2001).

properties

IUPAC Name

methyl (3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11/h2-5,11,14-15H,6-7H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGCHMZBGHVZFB-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(CN1)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC2=C(CN1)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate

Synthesis routes and methods I

Procedure details

In the same manner as described above (1) using DL-tryptophan methyl ester hydrochloride, there is obtained the title compound (75%) as colorless needles, m.p. 185°-187° C.
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Yield
75%

Synthesis routes and methods II

Procedure details

A mixture of L-tryptophane methyl ester (25.4 g, 100 mmol) and 37% formaldehyde solution (12.5 mL) in aqueous methanol (170 mL; H2O:MeOH, v/v 10:1) was stirred at room temperature for 5 h. The reaction mixture was evaporated to dryness in vacuo. The residue was basified with sodium bicarbonate to give methyl 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate, 14.4 g (63%); mp 161-162° C. (lit.19 mp 164-165° C.). 1H NMR (DMSO-d6) δ 2.78 (1H, m, CH2), 2.98 (1H, m, CH2), 3.66 (3H, s, COOMe), 3.85 (1H, m, CH), 4.02 (2H, q, J=15.8 Hz, NCH2), 6.92-6.96 (1H, m, ArH), 7.00-7.04 (1H, m, ArH), 7.27-7.29 (1H, m, ArH), 7.37-7.39 (1H, m, ArH), 10.78 (1H, s, exchangeable NH).
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate

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